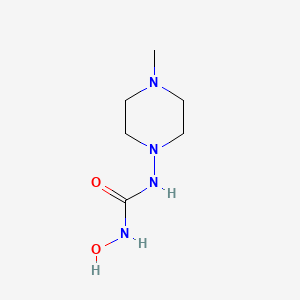
N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea: is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea typically involves the reaction of N-hydroxyurea with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-N’-(4-methylpiperazin-1-yl)urea oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemistry: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, providing insights into enzyme function and inhibition mechanisms .
Medicine: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases such as cancer and infectious diseases .
Industry: In the industrial sector, N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
- N-Hydroxy-N’-(4-methylpiperazin-1-yl)benzimidamide
- N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide
- N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
Uniqueness: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of a hydroxyurea moiety and a methyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
474787-20-7 |
|---|---|
Molecular Formula |
C6H14N4O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-hydroxy-3-(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C6H14N4O2/c1-9-2-4-10(5-3-9)7-6(11)8-12/h12H,2-5H2,1H3,(H2,7,8,11) |
InChI Key |
DSOMVCXUNYTVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


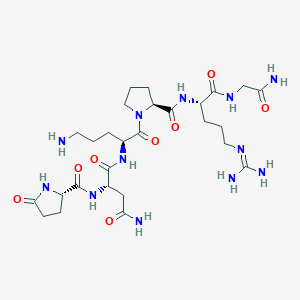
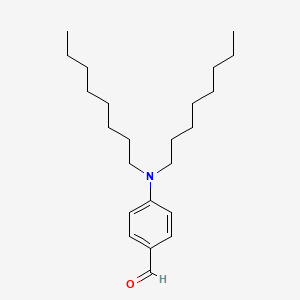
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
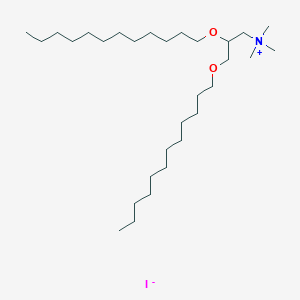
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
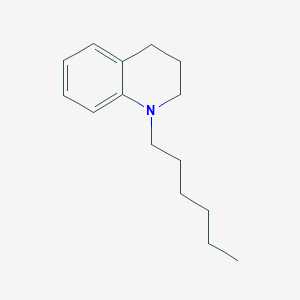
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
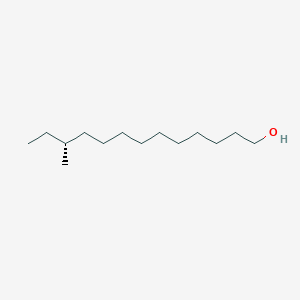
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)


